molecular formula C11H11NO2 B8634567 2-(7Quinolyloxy)ethanol

2-(7Quinolyloxy)ethanol

Cat. No.: B8634567
M. Wt: 189.21 g/mol
InChI Key: KJLIMQIMBRDKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Quinolyloxy)ethanol is a quinoline derivative featuring an ethoxyethanol substituent attached to the quinoline ring. Quinoline derivatives are widely studied for their biological activity, including enzyme inhibition and therapeutic uses . The ethoxyethanol moiety in 2-(7-Quinolyloxy)ethanol likely influences its solubility, reactivity, and interaction with biological targets, similar to other ethanol-substituted heterocycles .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-quinolin-7-yloxyethanol

InChI

InChI=1S/C11H11NO2/c13-6-7-14-10-4-3-9-2-1-5-12-11(9)8-10/h1-5,8,13H,6-7H2

InChI Key

KJLIMQIMBRDKBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCCO)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

A comparison of key structural analogs is summarized in Table 1:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Use/Activity
7-(2-Ethoxyethoxy)quinoline C₁₃H₁₅NO₂ 217.27 g/mol Ethoxyethoxy, quinoline R&D (chemical synthesis)
Hydroxychloroquine C₁₈H₂₆ClN₃O 335.88 g/mol Chloroquinoline, ethanolamine Antimalarial, antirheumatic
2-({4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinyl}oxy)ethanol C₂₁H₂₁N₃O₄ 379.42 g/mol Methoxyethoxy, quinazoline, ethynylphenyl R&D (kinase inhibition studies)
7-Methoxy-4-phenylquinoline-2-thiol C₁₆H₁₃NOS 267.34 g/mol Methoxy, thiol, phenyl Organic reagent synthesis

Key Observations :

  • Substituent Effects: The ethoxyethanol group in 7-(2-ethoxyethoxy)quinoline and 2-(7-Quinolyloxy)ethanol enhances hydrophilicity compared to methoxy or thiol substituents in other analogs (e.g., 7-Methoxy-4-phenylquinoline-2-thiol) .
  • Ring System Differences: Quinazoline derivatives (e.g., ) exhibit distinct electronic properties compared to quinoline due to the additional nitrogen atom, influencing binding affinity in kinase studies .

Key Observations :

  • Handling Requirements: 7-(2-Ethoxyethoxy)quinoline mandates stringent protective measures (e.g., respirators, gloves) due to acute toxicity risks , whereas hydroxychloroquine’s risks are dose-dependent and well-documented .
  • Data Gaps : Ecological persistence and bioaccumulation data are absent for most analogs, underscoring the need for further study .

Key Observations :

  • Therapeutic vs. R&D Use: Hydroxychloroquine’s ethanolamine side chain is critical for its pharmacokinetics, whereas ethoxyethoxy substituents in R&D compounds prioritize synthetic versatility over bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.